N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
Description
Properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3S/c1-11(15(9,12)13)6-7-3-8(14-2)5-10-4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLSWLMRICDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CN=C1)OC)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with N-methylsulfamoyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated product, while oxidation can produce a sulfonyl fluoride derivative.
Scientific Research Applications
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl chloride
- N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl bromide
- N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl iodide
Uniqueness
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group can participate in specific interactions and reactions that are not possible with other halides, making this compound valuable in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
